(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid
CAS No.: 23632-67-9
Cat. No.: VC20751375
Molecular Formula: C14H15NO6
Molecular Weight: 293.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23632-67-9 |
---|---|
Molecular Formula | C14H15NO6 |
Molecular Weight | 293.27 g/mol |
IUPAC Name | 3-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]propanoic acid |
Standard InChI | InChI=1S/C14H15NO6/c16-12(17)7-6-11-13(18)21-9-15(11)14(19)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-/m0/s1 |
Standard InChI Key | AYOCGDFDOZVEKT-NSHDSACASA-N |
Isomeric SMILES | C1N([C@H](C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2 |
SMILES | C1N(C(C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1N(C(C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Chemical Identity and Structural Characteristics
Molecular Identity
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid is identified by several key parameters that define its chemical identity. The compound is registered with CAS number 23632-67-9, indicating its unique identification in chemical databases . Its empirical formula is C₁₄H₁₅NO₆, with a precise molecular weight of 293.27 g/mol . In chemical databases, it is also identified by MDL number MFCD00799475, which serves as another unique identifier .
The compound's structure can be represented in various notations, including SMILES string (OC(=O)CC[C@@H]1N(COC1=O)C(=O)OCc2ccccc2) and InChI (1S/C14H15NO6/c16-12(17)7-6-11-13(18)21-9-15(11)14(19)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-/m0/s1) . Its InChIKey is AYOCGDFDOZVEKT-NSHDSACASA-N, providing a fixed-length identifier for easier database searching and web linking .
Stereochemistry and Chirality
The compound features an important stereocenter, as indicated by the (S)-(+) prefix in its name. This designation specifies the absolute configuration at this stereogenic center and indicates that the compound is the dextrorotatory enantiomer . The specific optical rotation has been measured at [α]²²/ᴅ +88°, c = 1 in methanol, confirming its significant optical activity . This property is particularly important for applications requiring stereochemical specificity, such as asymmetric synthesis and pharmaceutical development.
Physical and Chemical Properties
Physical State and Appearance
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid presents as a colorless gel at room temperature . Some sources describe it as a clear colorless oil, which may reflect slight variations in sample preparation or observation conditions . This physical state is consistent with its relatively low melting point and contributes to its handling characteristics in laboratory settings.
Thermodynamic Properties
The compound exhibits well-defined thermodynamic properties, which are summarized in the following table:
These thermodynamic parameters are important considerations for handling, storage, and processing of the compound in both research and industrial settings.
Solubility Profile
The solubility profile of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid indicates that it readily dissolves in several organic solvents but exhibits limited solubility in water. Specifically, it is soluble in dichloromethane, ethyl acetate, and methanol . This solubility pattern is consistent with its structure, which includes both polar functional groups (carboxylic acid, oxazolidone) and nonpolar moieties (benzyl group).
Acid-Base Properties
The compound possesses acidic properties due to the presence of the carboxylic acid group. The predicted pKa value is 4.53±0.10, indicating that it is a moderately strong organic acid . This property influences its behavior in solution, particularly its ionization state at different pH values, which can be important for its reactivity and applications in synthesis.
Synthetic Applications and Methodology
Related Synthetic Methodologies
The search results mention synthetic procedures for related oxazolone derivatives that may be applicable to (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid. For example, the preparation of enantiomerically pure phenyl-oxazolidin-2-ones starting from enantiomerically pure 2-amino-1-phenylethanols via 1,1′-carbonyldiimidazole (CDI)-mediated intramolecular cyclization is described . Similar procedures could potentially be adapted for the synthesis or derivatization of our target compound.
Regulatory and Classification Information
Quality Standards
The compound is available commercially at a quality level of 100, with an assay purity of 97% . This high purity grade is important for research applications where impurities could interfere with experimental results or synthetic outcomes.
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